molecular formula C18H25NO4S B1663204 Estradiol 3-sulfamate CAS No. 172377-52-5

Estradiol 3-sulfamate

Cat. No.: B1663204
CAS No.: 172377-52-5
M. Wt: 351.5 g/mol
InChI Key: YXYXCSOJKUAPJI-ZBRFXRBCSA-N
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Description

Estradiol sulfamate, also known as estradiol-3-O-sulfamate, is a synthetic derivative of estradiol. It is primarily recognized for its role as a steroid sulfatase inhibitor. This compound has been under development for the treatment of endometriosis and other hormone-dependent conditions. Estradiol sulfamate is the C3 sulfamate ester of estradiol and was initially thought to be a prodrug of estradiol .

Scientific Research Applications

Estradiol sulfamate has several scientific research applications:

    Chemistry: It is used as a model compound to study steroid sulfatase inhibition and the development of new inhibitors.

    Biology: Research on estradiol sulfamate helps in understanding the role of steroid sulfatase in various biological processes, including hormone regulation and metabolism.

    Medicine: Estradiol sulfamate is being investigated for its potential in treating hormone-dependent conditions such as endometriosis, breast cancer, and prostate cancer.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The primary mechanism of action of estradiol 3-sulfamate lies in its inhibition of STS. By blocking STS activity, it reduces the hydrolysis of steroid sulfates, thereby impacting the formation of active estrogens and androgens. This inhibition has implications for hormone-dependent diseases, including endometriosis .

Safety and Hazards

  • Oestrogenicity : Unlike estradiol, estradiol 3-sulfamate is devoid of estrogenic effects in postmenopausal women .
  • Clinical Trials : Irosustat (STX64, 667Coumate, BN83495), a potent STS inhibitor related to this compound, has completed phase I/II clinical trials against various indications, including breast, prostate, and endometrial cancers .

Future Directions

Researchers are exploring second- and third-generation STS inhibitors, as well as dual aromatase–sulphatase inhibitors, to expand their therapeutic potential in hormone-dependent cancers and other conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Estradiol sulfamate is synthesized from estrone. The synthesis involves the formation of a sulfamate precursor, which is then loaded onto trityl chloride resin using a multidetachable sulfamate linker strategy.

Industrial Production Methods

The industrial production of estradiol sulfamate involves similar synthetic routes but on a larger scale. The process includes the use of automated solid-phase synthesis techniques to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the sulfamate ester and prevent hydrolysis during the production process .

Chemical Reactions Analysis

Types of Reactions

Estradiol sulfamate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of the sulfamate ester is a significant reaction, as it converts estradiol sulfamate into estradiol, which is the active form of the compound .

Common Reagents and Conditions

Major Products Formed

The primary product formed from the hydrolysis of estradiol sulfamate is estradiol. Other reactions can lead to the formation of estrone and its derivatives, depending on the reagents and conditions used .

Comparison with Similar Compounds

Estradiol sulfamate is unique compared to other similar compounds due to its potent steroid sulfatase inhibitory activity and its ability to be administered orally without significant first-pass metabolism. Similar compounds include:

Estradiol sulfamate stands out due to its high potency and unique pharmacokinetic profile, making it a valuable compound in both research and therapeutic applications.

Properties

IUPAC Name

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4S/c1-18-9-8-14-13-5-3-12(23-24(19,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,20H,2,4,6-9H2,1H3,(H2,19,21,22)/t14-,15-,16+,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYXCSOJKUAPJI-ZBRFXRBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801337121
Record name Estradiol sulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801337121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172377-52-5
Record name Estradiol sulfamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172377525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estradiol sulfamate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06597
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Estradiol sulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801337121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (17ï?¢)-17-hydroxyestra-1,3,5(10)-trien-3-yl sulfamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTRADIOL SULFAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO55ODW08Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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